Suzuki-Miyaura Coupling Efficiency as the Aryl Bromide Partner: Boc Protection Maintains High Yields Comparable to Unprotected Substrates
When employed as the aryl halide partner in Suzuki-Miyaura couplings with phenylboronic acids, N-Boc-protected 5-bromoindoles (structural surrogates for 1-Boc-3,5-dibromoindole) furnish biaryl products in good to excellent yields (66-99%), a performance that is essentially equivalent to that of their unprotected counterparts (also 66-99%) [1]. This indicates that the presence of the electron-withdrawing Boc group at the indole nitrogen does not impede the oxidative addition or transmetalation steps when the indole serves as the electrophilic coupling partner.
| Evidence Dimension | Suzuki coupling yield (indole bromide + phenylboronic acid) |
|---|---|
| Target Compound Data | 66-99% (inferred for Boc-protected 5-bromoindoles) |
| Comparator Or Baseline | Unprotected 5-bromoindoles: 66-99% |
| Quantified Difference | Negligible difference (range overlap) |
| Conditions | Pd(PPh3)4 catalyst, Na2CO3 base, toluene/EtOH/H2O solvent, arylboronic acid partner |
Why This Matters
Confirms that the Boc protecting group is compatible with high-yielding Suzuki couplings when the indole acts as the electrophile, allowing chemists to retain orthogonal protection without sacrificing reaction efficiency.
- [1] Prieto M, Zurita E, Rosa E, Muñoz L, Lloyd-Williams P, Giralt E. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. J Org Chem. 2004 Oct 1;69(20):6812-20. Table 1, entries 1-20. doi: 10.1021/jo0491612. PMID: 15387606. View Source
